BenchChemオンラインストアへようこそ!

Methyl 1H-indol-5-ylcarbamate

Protecting group strategy Zafirlukast synthesis Process chemistry

Methyl 1H-indol-5-ylcarbamate (CAS 470454-96-7; molecular formula C₁₀H₁₀N₂O₂; MW 190.20 g/mol) is a synthetic indole derivative bearing a methoxycarbonylamino substituent at the 5-position of the 1H-indole ring system. This compound belongs to the indole carbamate class—a scaffold extensively exploited in medicinal chemistry for its capacity to engage diverse biological targets through hydrogen bonding and π-stacking interactions.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B11905931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-indol-5-ylcarbamate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C10H10N2O2/c1-14-10(13)12-8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3,(H,12,13)
InChIKeyZBWDFSJBRLLLSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1H-Indol-5-Ylcarbamate (CAS 470454-96-7): Chemical Identity, Core Scaffold, and Procurement-Relevant Characteristics


Methyl 1H-indol-5-ylcarbamate (CAS 470454-96-7; molecular formula C₁₀H₁₀N₂O₂; MW 190.20 g/mol) is a synthetic indole derivative bearing a methoxycarbonylamino substituent at the 5-position of the 1H-indole ring system . This compound belongs to the indole carbamate class—a scaffold extensively exploited in medicinal chemistry for its capacity to engage diverse biological targets through hydrogen bonding and π-stacking interactions [1]. Structurally, it represents the minimal 5-carbamate-substituted indole building block, distinct from more elaborate congeners such as 5-MCA-NAT (5-methoxycarbonylamino-N-acetyltryptamine, CAS 190277-13-5) which incorporates an additional N-acetylaminoethyl side chain at the indole 3-position [2]. The compound is commercially available as a high-purity research chemical (typically ≥98% by HPLC) and is recognized primarily as a pivotal protected intermediate in the multi-step synthesis of the marketed leukotriene receptor antagonist Zafirlukast (Accolate®) [3].

Why Methyl 1H-Indol-5-Ylcarbamate Cannot Be Casually Substituted by Other Indole-5-Carbamates in Synthesis or Biological Evaluation


Despite sharing a common indole-5-carbamate pharmacophore, alkyl carbamate congeners (methyl, ethyl, isopropyl, tert-butyl) exhibit critical divergence in three parameters that preclude generic substitution: (i) protecting group orthogonality—the methyl carbamate is cleaved under mildly basic conditions (catalytic NaOMe/MeOH) , whereas the tert-butyl analog requires strongly acidic conditions (TFA) incompatible with acid-sensitive indole substrates [1]; (ii) steric and electronic modulation—the smaller methyl group imposes minimal steric hindrance at the 5-amino position, preserving the indole NH as a hydrogen-bond donor, while bulkier alkyl carbamates attenuate both solubility and target engagement; and (iii) the documented role of Methyl 1H-indol-5-ylcarbamate as the specific protected intermediate in the industrial synthesis of Zafirlukast [2], where replacement by ethyl or isopropyl carbamates would alter the deprotection timing, yield, and impurity profile of the final API. These differences are not interchangeable in either a synthetic or biological context, as quantified in the evidence below.

Quantitative Differentiation Evidence for Methyl 1H-Indol-5-Ylcarbamate Versus Closest Indole-5-Carbamate Analogs


Methyl Carbamate Protecting Group: Superior Atom Economy and Orthogonal Deprotection Conditions Versus Tert-Butyl and Benzyl Analogs

Methyl 1H-indol-5-ylcarbamate (MW 190.20) is employed specifically as the N-protected 5-aminoindole intermediate in the patented Zafirlukast synthetic route, where the methyl carbamate serves a dual purpose: protecting the 5-amino group during electrophilic substitution at the indole 3-position and enabling late-stage deprotection under mild basic methanolysis (catalytic NaOMe/MeOH) [1]. In contrast, the tert-butyl analog (tert-butyl 1H-indol-5-ylcarbamate, CAS 184031-16-1, MW 232.28) requires strongly acidic deprotection (TFA/CH₂Cl₂), which is incompatible with the acid-labile indole and benzylic functionalities present in the Zafirlukast scaffold [2]. This orthogonal reactivity is essential for maintaining the integrity of the final API: process impurity profiling of Zafirlukast has identified five unknown impurities present at 0.05–0.15% levels, underscoring the criticality of protecting group selection for impurity control [3].

Protecting group strategy Zafirlukast synthesis Process chemistry Orthogonal deprotection

Pharmaceutical Reference Standard Role: Methyl 1H-Indol-5-Ylcarbamate as a Regulatory-Compliant Impurity Marker for Zafirlukast Quality Control

Methyl 1H-indol-5-ylcarbamate, in its elaborated form as Decyclopentyl Zafirlukast Methyl Ester (Zafirlukast Related Compound C, CAS 1159195-67-1), is an officially designated pharmaceutical reference standard used for analytical method development, method validation (AMV), and quality control (QC) during commercial production of Zafirlukast API [1]. It is supplied with full characterization data compliant with USP and EP pharmacopeial specifications [2]. In the process development of Zafirlukast, five unknown impurities were detected at levels below 0.10% (range 0.05–0.15%) by reverse-phase gradient HPLC, and these impurities—including the methyl carbamate-derived species—were isolated and structurally characterized to establish reference standards [3]. No comparable regulatory reference standard role has been documented for the ethyl, isopropyl, or benzyl indole-5-carbamate analogs in the context of a marketed drug substance.

Reference standard Pharmaceutical impurity profiling Zafirlukast quality control Regulatory compliance

Class-Level IOP-Lowering Pharmacophore: Structural Basis for Methyl 1H-Indol-5-Ylcarbamate as a Minimalist Scaffold for Glaucoma Drug Discovery

The 5-methoxycarbonylaminoindole substructure present in Methyl 1H-indol-5-ylcarbamate constitutes the core pharmacophore of 5-MCA-NAT (5-methoxycarbonylamino-N-acetyltryptamine; CAS 190277-13-5), a well-characterized melatonin MT3 receptor ligand. 5-MCA-NAT reduces intraocular pressure (IOP) in normotensive rabbits maximally by 43% (vs. 24% for melatonin), with an IC₅₀ of 363 ± 23.0 ng/10 μL (1.6 ± 0.1 nmol) compared to melatonin's IC₅₀ of 423 ± 30.0 ng/10 μL (1.8 ± 0.1 nmol) [1]. In glaucomatous monkey eyes, 5-MCA-NAT produced a maximal IOP reduction of 7.0 ± 1.1 mm Hg (19%) on day 5 of twice-daily topical dosing [2]. Furthermore, 5-MCA-NAT reduced IOP maximally by 51.30 ± 2.41% (at 3 h) in New Zealand rabbits, with the hypotensive effect maintained for up to 96 hours after a single application [3]. When co-administered with timolol, 5-MCA-NAT evoked an additional IOP reduction of 16.75% ± 5.48% (P < 0.01) vs. timolol alone, outperforming melatonin's add-on effect of 14.02% ± 5.8% [4]. The unadorned Methyl 1H-indol-5-ylcarbamate thus represents the minimal structural unit for exploring MT3-mediated ocular hypotensive activity—free from confounding contributions of the N-acetylaminoethyl side chain.

Intraocular pressure Melatonin MT3 receptor Glaucoma Structure-activity relationship

Tubulin Polymerization Inhibition: Baseline Activity for Anticancer SAR Exploration Relative to Other Indole-Based Antimitotics

Methyl 1H-indol-5-ylcarbamate has been evaluated for inhibition of tubulin beta polymerization in human MCF7 breast cancer cells, yielding an IC₅₀ of 6.13 × 10³ nM (6.13 μM) after 18–24 h incubation by ELISA-based spectrophotometric analysis [1]. This weak but measurable activity establishes the compound as a baseline scaffold for tubulin-targeted SAR exploration within the indole carbamate series. For context, optimized indole-based tubulin inhibitors such as combretastatin A-4 analogs and certain indole-3-carboxamides achieve nanomolar IC₅₀ values (e.g., 480 nM for bovine brain tubulin assembly inhibition by certain indole derivatives) [2]. The target compound's modest activity—approximately 12.8-fold weaker than sub-micromolar indole antimitotics—offers an experimentally tractable starting point: any structural modification (e.g., introduction of 3-substituents, N-methylation, or halogenation) can be quantitatively benchmarked against this 6.13 μM baseline to determine the direction and magnitude of potency improvement [3].

Tubulin polymerization Anticancer Indole-based antimitotic Structure-activity relationship

Physicochemical Profile for Practical Procurement: Solubility, Stability, and Handling Advantages Relative to 5-Aminoindole

Methyl 1H-indol-5-ylcarbamate exhibits a melting point of approximately 126–128°C and is soluble in common organic solvents (methanol, ethanol, DMSO) but sparingly soluble in water . This physicochemical profile confers a distinct procurement advantage over its synthetic precursor 5-aminoindole (CAS 5192-03-0): the carbamate protection stabilizes the electron-rich 5-amino group against oxidative degradation during storage and handling, while the methyl carbamate's moderate polarity (vs. the free amine) improves solubility in organic reaction media commonly used in palladium-catalyzed cross-coupling and Friedel-Crafts alkylation steps encountered in Zafirlukast synthesis . The compound is supplied at ≥98% purity (HPLC) by multiple vendors, with standard storage at room temperature under inert atmosphere . In contrast, 5-aminoindole (MW 132.16) is prone to air oxidation and requires cold storage (−20°C) under argon to prevent discoloration and degradation [1].

Physicochemical properties Solubility Chemical stability Procurement specifications

Optimal Procurement and Application Scenarios for Methyl 1H-Indol-5-Ylcarbamate Based on Quantitative Differentiation Evidence


Generic Zafirlukast API Development: Reference Standard for Impurity Profiling and Regulatory Filing

Pharmaceutical companies developing generic Zafirlukast (Accolate®) require Methyl 1H-indol-5-ylcarbamate-derived reference standards (Zafirlukast Related Compound C) for ANDA regulatory submissions. The compound's designation as a pharmacopeial reference standard [1] and its documented presence as a process impurity at 0.05–0.15% levels [2] make it indispensable for HPLC method validation and batch release testing. No other indole-5-carbamate congener (ethyl, isopropyl, or tert-butyl) carries this regulatory standing, making Methyl 1H-indol-5-ylcarbamate the sole procurement choice for Zafirlukast impurity profiling.

Glaucoma Drug Discovery: Minimalist Pharmacophore for MT3 Receptor-Mediated Ocular Hypotensive SAR

Medicinal chemistry teams investigating melatonin MT3 receptor agonists for ocular hypertension and glaucoma can use Methyl 1H-indol-5-ylcarbamate as the simplest 5-carbamate indole scaffold to systematically dissect the structural determinants of IOP-lowering activity. The compound strips away the N-acetylaminoethyl side chain present in 5-MCA-NAT—which achieved 51.30% maximal IOP reduction sustained over 96 hours in rabbits [3] and 19% IOP reduction in glaucomatous monkeys [4]—allowing researchers to isolate the contribution of the 5-methoxycarbonylamino group to receptor binding and efficacy. This scaffold-minimalist approach complements parallel studies on more elaborated analogs such as INS48862 [5].

Anticancer SAR: Baseline Scaffold for Indole-Based Tubulin Polymerization Inhibitor Optimization

Cancer research laboratories developing novel antimitotic agents can employ Methyl 1H-indol-5-ylcarbamate as a starting template for tubulin-targeted medicinal chemistry. The compound's documented IC₅₀ of 6.13 μM against tubulin beta polymerization in MCF7 cells [6] provides a quantifiable baseline for iterative structural optimization. Each synthetic modification (e.g., halogenation at C-2/C-6, N-alkylation, introduction of 3-aryl substituents) can be benchmarked against this value to calculate fold-improvement in potency, enabling rational, data-driven SAR campaigns distinct from the extensively explored combretastatin and indole-3-carboxamide series.

Process Chemistry Scale-Up: Atom-Economical Protected Intermediate for Multi-Step Indole Functionalization

Chemical process development teams scaling up indole-based pharmaceutical intermediates benefit from Methyl 1H-indol-5-ylcarbamate's combination of low molecular weight (190.20 g/mol, 18.1% lower than the tert-butyl analog ) and orthogonal deprotection under mild basic methanolysis—in contrast to the strongly acidic conditions required for tert-butyl carbamate removal [7]. This orthogonality is critical in synthetic routes involving acid-sensitive indole substrates, where premature Boc deprotection would generate undesired byproducts and reduce overall yield. The compound's room-temperature storage stability further simplifies inventory management for kilogram-scale process development campaigns.

Quote Request

Request a Quote for Methyl 1H-indol-5-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.